erbium;sulfuric acid;octahydrate

Description

Erbium sulfate octahydrate (Er₂(SO₄)₃·8H₂O) is a rare-earth metal sulfate compound with the CAS number 10031-52-4 and a molecular weight of 766.82 g/mol . It is synthesized through the reaction of erbium oxide (Er₂O₃) with sulfuric acid (H₂SO₄), often in the context of rare-earth element (REE) extraction and purification processes . This compound is utilized in photoelectric materials, such as erbium-doped molybdenum disulfide (MoS₂) thin films, to enhance optoelectronic properties .

Properties

IUPAC Name |

erbium;sulfuric acid;octahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Er.3H2O4S.8H2O/c;;3*1-5(2,3)4;;;;;;;;/h;;3*(H2,1,2,3,4);8*1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYHCOBOWGFPQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

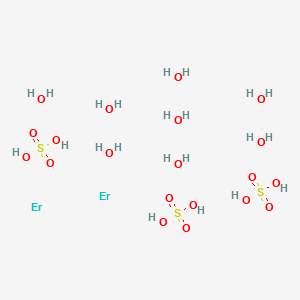

Canonical SMILES |

O.O.O.O.O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Er].[Er] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Er2H22O20S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

772.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Acid Concentration : Dilute sulfuric acid (10–20% v/v) is preferred to avoid excessive exothermicity and ensure complete dissolution of Er₂O₃.

-

Temperature : Dissolution occurs at 20–25°C, followed by slow evaporation under ambient conditions to promote crystallization.

-

Crystallization Time : Evaporation typically requires 7–14 days, yielding pink monoclinic crystals with a density of 3.205 g/cm³.

Table 1: Key Physical Properties of Er₂(SO₄)₃·8H₂O

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 766.83 g/mol | |

| Density | 3.205–3.22 g/cm³ | |

| Solubility in Water | 21 g/kg (20°C) | |

| Crystal System | Monoclinic | |

| Decomposition Temperature | >200°C (loss of hydration) |

Industrial-Scale Production Protocols

Industrial synthesis prioritizes yield and purity, employing automated systems for precision. High-purity Er₂O₃ (≥99.99%) is dissolved in sulfuric acid, followed by:

-

Precipitation : Ethanol addition reduces solubility, forcing octahydrate precipitation.

-

Filtration and Washing : Vacuum filtration removes impurities, with ethanol washes to eliminate residual acid.

-

Drying : Air-drying at 25°C preserves hydration, while oven-drying above 40°C risks partial dehydration.

Table 2: Industrial-Grade Er₂(SO₄)₃·8H₂O Specifications

| Parameter | Requirement |

|---|---|

| Er₂O₃ Purity | ≥99.999% |

| Rare Earth Impurities | ≤1 ppm (Dy, Ho, Tm) |

| Non-Rare Earth Impurities | ≤2 ppm (Fe, Si, Ca) |

Thermal and Hydration Behavior

Erbium sulfate octahydrate exhibits distinct thermal stability profiles:

-

Dehydration : Gradual water loss occurs between 50–200°C, forming anhydrous Er₂(SO₄)₃.

-

Hydrolysis : Aqueous solutions hydrolyze to Er(OH)₃ and H₂SO₄, necessitating pH control during synthesis.

Comparative Analysis with Analogous Compounds

Er₂(SO₄)₃·8H₂O shares structural similarities with other rare earth sulfates (e.g., Y₂(SO₄)₃·8H₂O, Nd₂(SO₄)₃·8H₂O), all crystallizing in monoclinic systems. However, erbium’s smaller ionic radius (1.03 Å) results in tighter crystal packing, enhancing thermal stability compared to yttrium analogs.

Challenges and Research Advancements

Recent studies highlight two unresolved challenges:

Chemical Reactions Analysis

Types of Reactions

Sulfuric acid, erbium(3+) salt (3:2), octahydrate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: Erbium can change its oxidation state, participating in redox reactions.

Substitution Reactions: The sulfate ions can be replaced by other anions in substitution reactions.

Hydrolysis: The compound can hydrolyze in water, leading to the formation of erbium hydroxide and sulfuric acid.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reducing Agents: Such as sodium borohydride (NaBH4).

Substitution Reagents: Various anions like chloride (Cl-) or nitrate (NO3-).

Major Products

Erbium Hydroxide (Er(OH)3): Formed during hydrolysis.

Erbium Chloride (ErCl3): Formed during substitution with chloride ions.

Erbium Nitrate (Er(NO3)3): Formed during substitution with nitrate ions.

Scientific Research Applications

Material Science Applications

Colorant in Glass and Ceramics

- Erbium(III) sulfate octahydrate is widely used as a colorant in glass manufacturing and porcelain enamel glazes. Its unique optical properties impart a pink hue to glass products, making it desirable in decorative applications .

Doping Agent for Optical Fibers

- The compound is also utilized as a doping agent in the production of optical fibers. Doping with erbium enhances the performance of fiber-optic communication systems by enabling efficient light amplification at specific wavelengths (around 1550 nm), which is crucial for long-distance telecommunications .

Optical Applications

Laser Technology

- Erbium-doped materials, including erbium(III) sulfate octahydrate, are significant in laser technology. They are employed in solid-state lasers , where erbium ions serve as the active medium. These lasers are used in a variety of applications, from industrial cutting to medical procedures .

Spectroscopy

- The compound's unique spectral properties make it suitable for various spectroscopic analyses . It can be used to study the electronic transitions of erbium ions, contributing to advancements in photonics and materials characterization .

Chemical Research Applications

Catalysis

- Erbium(III) sulfate octahydrate has potential applications in catalysis , particularly in petrochemical processes. Its ability to interact with other chemical species makes it useful in catalytic converters and other chemical reactions where metal sulfates play a role .

Environmental Science

- In environmental chemistry, erbium compounds can be investigated for their roles in water treatment processes. Their solubility and reactivity can be harnessed to remove contaminants from water sources, contributing to cleaner water initiatives .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which sulfuric acid, erbium(3+) salt (3:2), octahydrate exerts its effects is primarily through its interaction with light and other electromagnetic radiation. Erbium ions can absorb and emit light at specific wavelengths, making them useful in optical applications. The compound’s ability to participate in redox reactions also makes it valuable in catalytic processes.

Comparison with Similar Compounds

Terbium Sulfate Octahydrate

Terbium sulfate octahydrate (Tb₂(SO₄)₃·8H₂O, CAS 13842-67-6) shares structural similarities with erbium sulfate octahydrate. Key differences include:

- Molecular Weight : 750.16 g/mol for terbium vs. 766.82 g/mol for erbium, reflecting the atomic weight disparity between Tb (158.93 g/mol) and Er (167.26 g/mol) .

- Applications : Terbium sulfates are used in phosphors and luminescent materials, whereas erbium sulfates find niche roles in photoelectric doping and nuclear industries .

Yttrium Sulfate Hydrates

- Separation Efficiency : In sulfuric acid solutions (>4 mol/L H₂SO₄), yttrium and erbium exhibit low separation factors (α < 1.5), complicating their mutual purification .

- Leaching Performance : Sulfuric acid preferentially leaches erbium over yttrium from phosphogypsum, highlighting differences in reactivity .

Other Rare-Earth Sulfates

- Samarium and Neodymium Sulfates : These compounds are more efficiently leached by sulfuric acid compared to erbium in phosphogypsum matrices, suggesting varying sulfate complexation strengths among REEs .

- Hydrate Stability : Unlike debated H₂SO₄·8H₂O (sulfuric acid octahydrate), erbium sulfate octahydrate is well-characterized, underscoring distinctions between REE sulfates and acid hydrates .

Table 1: Comparative Properties of Erbium and Terbium Sulfate Octahydrates

Research Findings and Implications

- Leaching Dynamics : Sulfuric acid achieves >90% leaching efficiency for erbium in doped phosphogypsum, outperforming phosphoric and gluconic acids .

- Hydration Effects : The octahydrate form of erbium sulfate enhances stability in aqueous systems, critical for its application in wet chemical processes .

- Planetary Science Contrasts : Unlike H₂SO₄·8H₂O (a debated hydrate on Europa’s surface), erbium sulfate octahydrate is terrestrially stable and synthetically accessible .

Biological Activity

Erbium sulfate octahydrate (Er₂(SO₄)₃·8H₂O) is a compound that has garnered attention for its unique properties and applications across various fields, particularly in chemistry and biology. This article delves into its biological activity, mechanisms of action, and implications in scientific research, supported by data tables and case studies.

- Molecular Formula : Er₂(SO₄)₃·8H₂O

- Molecular Weight : 766.83 g/mol

- Appearance : Pink crystalline solid

- Solubility : Soluble in water, with hydrolysis leading to erbium hydroxide and sulfuric acid in aqueous solutions .

Target Interactions

Erbium sulfate octahydrate primarily interacts with biomolecules through the erbium ion (Er³⁺). It can bind to proteins and enzymes, potentially altering their structure and function. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved.

Biochemical Pathways

The compound influences various cellular processes:

- Cell Signaling : Erbium ions modulate the activity of signaling molecules, which can affect gene expression and cellular metabolism.

- Enzyme Activity : The binding of erbium ions to enzymes can result in conformational changes that either inhibit or activate their functions.

Cellular Effects

Research indicates that erbium sulfate octahydrate can affect different cell types. For instance:

- At low doses, minimal impact on cellular function is observed.

- Higher doses may lead to significant alterations in cell behavior and metabolism.

Case Study 1: Proteomics Research

In a study investigating the role of erbium ions in proteomics, researchers found that erbium could form stable complexes with certain proteins, enhancing their stability and activity. This property is useful in biochemical assays where protein stability is crucial for accurate results.

Case Study 2: Optical Applications

In medical imaging, erbium compounds are utilized for their optical properties. The incorporation of erbium sulfate octahydrate into optical fibers has shown improved light transmission characteristics, which is beneficial for laser treatments .

Research Applications

Erbium sulfate octahydrate has diverse applications across several fields:

- Chemistry : Serves as a precursor for synthesizing other erbium compounds and as a reagent in chemical reactions.

- Biology : Utilized in biochemical research for forming complexes with biomolecules.

- Medicine : Important in developing optical materials for medical imaging and laser treatments .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | Er₂(SO₄)₃·8H₂O |

| Molecular Weight | 766.83 g/mol |

| Solubility | Soluble in water |

| Appearance | Pink crystalline solid |

| Biological Effect | Low Dose | High Dose |

|---|---|---|

| Cellular Function | Minimal impact | Significant changes |

| Enzyme Interaction | Limited binding | Altered activity |

Q & A

Basic Research Question

- X-Ray Diffraction (XRD) : Confirms the isostructural nature with other rare earth sulfates (e.g., Pr₂(SO₄)₃·8H₂O), revealing square antiprismatic coordination of Er³⁺ by eight oxygen atoms from sulfate and water ligands .

- ICP Analysis : Quantifies trace rare earth impurities (e.g., Dy, Tb) to validate purity (99.9–99.99% metals basis) .

- Thermogravimetric Analysis (TGA) : Determines hydration stability, with decomposition observed above 400°C .

How can researchers resolve discrepancies in reported purity levels across studies?

Advanced Research Question

Discrepancies in purity (e.g., 99.9% vs. 99.99%) arise from differences in trace element analysis methodologies. To address this:

- Compare impurity profiles using ICP-MS with standardized reference materials.

- Replicate synthesis under inert atmospheres to minimize contamination from hygroscopic absorption .

- Cross-validate with XRD to ensure crystallographic consistency, as impurities may alter lattice parameters .

What is the role of hydrogen bonding in stabilizing the crystal lattice of erbium sulfate octahydrate?

Advanced Research Question

The crystal structure features intra- and interlayer hydrogen bonds between water molecules and sulfate oxygen atoms (O···O distances: 2.715–3.036 Å). These bonds stabilize the 2D layered structure, forming 8- and 16-membered rings. Computational modeling (e.g., DFT) can further elucidate bond strength and thermal stability .

How does erbium sulfate octahydrate behave under extreme thermal or mechanical stress?

Advanced Research Question

- Thermal Stability : Dehydration occurs stepwise, with water loss starting at ~117°C and sulfate decomposition above 400°C .

- Mechanical Stress : Shock wave experiments on analogous compounds (e.g., CdSO₄·8H₂O) show reversible crystalline-to-amorphous phase transitions, suggesting potential metastable states in erbium sulfate under high pressure .

What computational approaches are suitable for modeling the electronic structure of erbium sulfate octahydrate?

Advanced Research Question

- Density Functional Theory (DFT) : Models ligand field effects and Er³⁺ electronic transitions.

- Molecular Dynamics (MD) : Simulates hydration dynamics and phase transitions under varying temperatures .

- Validate computational results with experimental UV-Vis/NIR spectroscopy to correlate calculated energy levels with observed absorption bands.

How should researchers handle the hygroscopic nature of erbium sulfate octahydrate during experiments?

Q. Methodological Guidance

- Store samples in desiccators with anhydrous CaCl₂ or under argon.

- Conduct gravimetric analysis pre/post-experiment to quantify moisture absorption.

- Use gloveboxes for synthesis and characterization to prevent hydration-driven phase changes .

Why do some studies report conflicting data on octahydrate formation under low-temperature conditions?

Data Contradiction Analysis

While erbium sulfate octahydrate is stable at room temperature, studies on H₂SO₄/H₂O aerosols show no octahydrate formation below 158 K, even after 24 hours. This suggests kinetic barriers to nucleation under stratospheric conditions. Researchers must differentiate between bulk crystallization (thermodynamically favored) and aerosol behavior (kinetically limited) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.